molecular formula C12H9N3O B155338 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile CAS No. 106637-42-7

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile

Cat. No. B155338
M. Wt: 211.22 g/mol
InChI Key: RNDMGBQAVCPZSB-UHFFFAOYSA-N
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Description

The compound "6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyridine derivatives are known for their structural diversity and have been utilized as building blocks for various chemical reactions and as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One approach is the microwave-induced stereoselective synthesis, which involves a three-component condensation reaction under microwave irradiation, proceeding without any catalyst and yielding products in high selectivities and yields . Another method is the catalyst-free grinding procedure, which is an efficient one-pot synthesis technique that has been studied using density functional theory (DFT) to explore the reaction mechanism . Additionally, multicomponent reactions at room temperature using environmentally benign catalysts have been reported for the synthesis of related pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using spectroscopic methods such as IR, NMR, and X-ray diffraction. Single crystal X-ray diffraction has confirmed the structures of some derivatives, revealing their stereochemistry and the influence of substituents on their molecular conformation . The optical properties of these compounds have been investigated using UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of different solvents and substituents on their emission spectra .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, serving as versatile intermediates. For instance, they can react with bisnucleophiles to synthesize trifluoromethylated N-heterocycles . They can also participate in reactions with primary amines and formaldehyde to form triazine derivatives . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as by the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups, chloro groups, or trifluoroacetyl groups can affect their solubility, boiling points, and melting points . The electronic properties, such as absorption and emission spectra, can vary depending on the solvent and the concentration of the compound in solution . These properties are crucial for the application of pyridine derivatives in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Catalytic Vapor Phase Pyridine Synthesis

The synthesis of pyridine derivatives, including 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile, has been a significant area of research due to their wide range of applications in various fields. Catalytic vapor phase synthesis using precursors such as acetaldehyde, formaldehyde, and ammonia has emerged as a promising method to meet the growing demand for pyridine bases. HZSM-5 is identified as an optimal catalyst for this process due to its unique structural and acidity properties, offering advantages over other catalysts. This method underscores the importance of adsorption at catalytic sites, imine formation, cyclization, and desorption from catalytic pores in the synthesis of pyridine derivatives (Reddy, Srinivasakannan, & Raghavan, 2012).

Pyridine Derivatives in Agrochemicals

Pyridine-based compounds, such as 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile, play a crucial role in the development of agrochemicals, including fungicides, insecticides, and herbicides. The Intermediate Derivatization Methods (IDM) approach has been instrumental in enhancing the discovery process of novel agrochemical leads, offering a systematic method to develop compounds with improved efficiency and specificity. This approach highlights the significance of pyridine moieties in the structural framework of agrochemicals, providing a pathway for the creation of more effective and less environmentally impactful solutions (Guan et al., 2016).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the versatility of pyridine derivatives, including the specific compound , is well-documented. These compounds have been explored for their potential in various therapeutic areas due to their ability to interact with biological systems through numerous weak interactions. The structural feature of 1,3,4-oxadiazole ring with pyridine type nitrogen atom, for instance, facilitates effective binding with different enzymes and receptors, showcasing a wide array of bioactivities. Research in this area is focused on developing pyridine-based derivatives with high therapeutic potency for the treatment of various ailments, underscoring their significant value in medicinal chemistry and drug development (Verma et al., 2019).

Safety And Hazards

The specific safety and hazards associated with “6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile” are not detailed in the available literature. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for “6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile” are not explicitly mentioned in the available literature. However, pyridine compounds have been noted for their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties3. This suggests that further research and development could be beneficial.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-10(11-4-2-3-5-14-11)6-9(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMGBQAVCPZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile

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